molecular formula C14H12O3 B092629 2-(4-Methoxyphenoxy)benzaldehyde CAS No. 19434-36-7

2-(4-Methoxyphenoxy)benzaldehyde

Cat. No. B092629
CAS RN: 19434-36-7
M. Wt: 228.24 g/mol
InChI Key: ZPGJUBFCROCTOT-UHFFFAOYSA-N
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Description

The compound 2-(4-Methoxyphenoxy)benzaldehyde is a chemical of interest in various research studies due to its potential applications and structural properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be informative for a comprehensive analysis of this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, highlighting the complexity and the potential for various rearrangements during the synthesis process . Similarly, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions demonstrates the importance of optimizing reaction conditions to achieve high yields . These studies suggest that the synthesis of this compound would also require careful optimization of reaction steps and conditions.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. The crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, a compound structurally similar to this compound, shows a significant dihedral angle between the benzene rings and the presence of weak intermolecular interactions in the crystal lattice . This information can be used to infer that this compound may also exhibit specific angular conformations and intermolecular interactions that could affect its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is a topic of interest in the literature. For example, the photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative are discussed, indicating that such compounds can undergo complex transformations under various conditions . The synthesis and characterization of other benzaldehyde derivatives, such as those involving chlorobenzylamine and hexachlorocyclotriphosphazene, further illustrate the diverse chemical reactions these compounds can participate in . These insights suggest that this compound may also be amenable to a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structures. The study of 2-methoxy-benzaldehyde by X-ray crystallography and vibrational spectroscopy reveals the presence of intra- and intermolecular C–H···O contacts, which can affect the compound's physical state and interactions . Additionally, the spectroscopic study of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde provides valuable information on their vibrational and electronic properties, which are essential for understanding the behavior of these compounds under different conditions . These findings can be extrapolated to predict the properties of this compound.

Scientific Research Applications

  • Synthesis of Aromatic Carbonyl Compounds : A study by Wörgötter and Hohenlohe-Oehringen (1985) discusses the transformation of 2-(4-methoxyphenoxy)propanoicacidmethylester into 4-methoxyacetophenone and benzaldehydes, demonstrating its utility in synthesizing aromatic carbonyl compounds through a radical rearrangement process (Wörgötter & Hohenlohe-Oehringen, 1985).

  • Use in Solid Phase Organic Synthesis : In the context of solid-phase organic synthesis, Swayze (1997) researched the use of electron-rich benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde in the preparation of secondary amines, ureas, sulfonamides, and other compounds, highlighting its role in the development of novel synthetic methodologies (Swayze, 1997).

  • Intermediate in Organic Synthesis : Banerjee, Poon, and Bedoya (2013) described using a related compound, 3-hydroxy-4-methoxy-benzaldehyde, as an intermediate in synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, illustrating its role in complex organic synthesis processes (Banerjee, Poon, & Bedoya, 2013).

  • Enzyme Catalyzed Asymmetric C–C-bond Formation : Kühl et al. (2007) investigated the use of 3-methoxybenzaldehyde in enzyme-catalyzed asymmetric C–C bond formation, emphasizing its application in biocatalysis and reaction engineering (Kühl et al., 2007).

  • Pyrolysis Studies : Britt et al. (2000) studied the flash vacuum pyrolysis of methoxy-substituted beta-O-4 lignin model compounds, providing insights into the mechanistic pathways under fast pyrolysis conditions, which is crucial for understanding lignin decomposition (Britt et al., 2000).

  • Copolymerization with Styrene : Whelpley et al. (2022) investigated the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including 2-(4-methoxyphenoxy), highlighting its role in developing new polymeric materials (Whelpley et al., 2022).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H317 - H318 - H400, indicating that it may cause an allergic skin reaction, cause serious eye damage, and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

2-(4-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGJUBFCROCTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377621
Record name 2-(4-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19434-36-7
Record name 2-(4-Methoxyphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19434-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methoxyphenoxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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